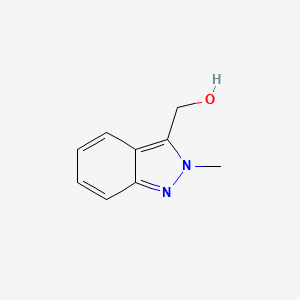

(2-methyl-2H-indazol-3-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylindazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLMYXWHXCXTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428754 | |

| Record name | (2-methyl-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58536-48-4 | |

| Record name | (2-methyl-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-METHYL-2H-INDAZOL-3-YL)METHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (2-methyl-2H-indazol-3-yl)methanol for Advanced Research

Introduction: The Strategic Importance of (2-methyl-2H-indazol-3-yl)methanol in Modern Drug Discovery

This compound, a key heterocyclic building block, has emerged as a compound of significant interest within the pharmaceutical and medicinal chemistry landscapes. Its indazole core is a privileged scaffold, present in a variety of biologically active molecules and approved therapeutics.[1] The specific substitution pattern of this compound, featuring a methyl group at the 2-position of the indazole ring and a hydroxymethyl group at the 3-position, offers a unique combination of structural rigidity and versatile functionality. This guide provides an in-depth exploration of this compound, covering its physicochemical properties, a validated synthetic approach, its reactivity, and its critical applications as a pivotal intermediate in the development of novel therapeutics. The insights provided herein are intended to empower researchers and drug development professionals to effectively leverage this valuable molecule in their scientific endeavors.

Physicochemical Properties and Identification

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 58536-48-4 | [2][3][4][5][6] |

| Molecular Formula | C₉H₁₀N₂O | [2][3][4][5] |

| Molecular Weight | 162.19 g/mol | [2][3][5][6] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 363.2°C at 760 mmHg | [5] |

| Flash Point | 173.5°C | [5] |

| Density | 1.22 g/cm³ | [5] |

| Refractive Index | 1.622 | [5] |

| SMILES | CN1N=C2C=CC=CC2=C1CO | [4] |

| Purity | Typically ≥95% | [3][4] |

Strategic Synthesis of this compound

The regioselective synthesis of 2-substituted-2H-indazoles presents a common challenge in heterocyclic chemistry, as N-1 substitution is often the thermodynamically favored outcome.[7] However, various strategies have been developed to achieve selective N-2 alkylation.[8] The most direct and logical approach to synthesizing this compound involves the reduction of a suitable precursor, such as 2-methyl-2H-indazole-3-carboxylic acid or its corresponding ester. This method is advantageous as it leverages a common and high-yielding transformation.

A plausible and efficient synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reduction of 2-methyl-2H-indazole-3-carboxylic acid

This protocol is based on established chemical principles for the reduction of carboxylic acids to primary alcohols using lithium aluminum hydride (LAH).

Materials:

-

2-methyl-2H-indazole-3-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous THF. Cool the suspension to 0°C using an ice bath.

-

Addition of Starting Material: Dissolve 2-methyl-2H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred LAH suspension via a dropping funnel, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently refluxed until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0°C. Cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Workup: Filter the resulting solid (aluminum salts) and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by silica gel column chromatography if necessary.

Reactivity and Potential for Further Functionalization

The primary alcohol functionality of this compound is a key feature that makes it a valuable intermediate.[4] This hydroxyl group can readily undergo a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.

Caption: Key chemical transformations of this compound.

-

Etherification: The alcohol can be converted to ethers through reactions such as the Williamson ether synthesis.

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) yields the corresponding esters.

-

Oxidation: Mild oxidation can convert the primary alcohol to the corresponding aldehyde, 2-methyl-2H-indazole-3-carbaldehyde, another valuable synthetic intermediate.

This versatility allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[4]

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a cornerstone in medicinal chemistry, and this compound serves as an essential building block for constructing these important structures. It is particularly valuable in the synthesis of compounds targeting a range of diseases.

-

Kinase Inhibitors: The indazole nucleus is a common feature in many kinase inhibitors developed for cancer therapy. This compound provides a scaffold for creating molecules that can compete with ATP for binding to the kinase domain of various oncogenic proteins.

-

Central Nervous System (CNS) Agents: Derivatives of indazole have shown activity against targets in the CNS, suggesting potential for the development of treatments for neurodegenerative diseases, depression, and anxiety.

-

Anti-inflammatory Agents: The compound is used in the synthesis of molecules with potential anti-inflammatory properties.[5]

-

Metabolic Disorders: Indazole-based compounds are also being explored for the treatment of metabolic disorders.

-

Immunotherapy: Recent research has highlighted the potential of 2H-indazole derivatives as antagonists for receptors like EP4, which could be beneficial in colorectal cancer immunotherapy.

The use of this compound allows for the systematic exploration of the chemical space around the indazole core, enabling the fine-tuning of pharmacological properties to optimize drug candidates.

Safety, Handling, and Storage

Adherence to proper safety protocols is crucial when working with any chemical compound. The following information is based on available safety data.

GHS Hazard Information:

| Pictogram | Signal Word | Hazard Statement(s) |

| Warning | H302: Harmful if swallowed.[2] H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Precautionary Statements & Handling:

-

Prevention: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2] Wear protective gloves, protective clothing, and eye/face protection. Use only outdoors or in a well-ventilated area.

-

Response: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[2] Rinse mouth.[2] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF ON SKIN: Wash with plenty of water and soap.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage is at 2-8°C.[4]

-

Disposal: Dispose of contents/container to a licensed hazardous-waste disposal contractor or collection site except for empty clean containers which can be disposed of as non-hazardous waste.

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its well-defined physicochemical properties, coupled with a straightforward synthetic route and the reactive potential of its primary alcohol group, make it an indispensable tool for researchers. The strategic use of this compound will undoubtedly continue to contribute to the discovery and development of novel therapeutics for a wide range of human diseases.

References

-

Material Safety Data Sheet - (2015-04-02). [Link]

-

This compound - MySkinRecipes. [Link]

-

Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC - NIH. [Link]

-

2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem - NIH. [Link]

-

This compound - MySkinRecipes (Thai). [Link]

-

Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC. [Link]

-

2H-Indazole synthesis - Organic Chemistry Portal. [Link]

-

Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl) - Semantic Scholar. [Link]

-

SAFETY DATA SHEET - Methanol (230, 232, 233) - State of Michigan. [Link]

-

Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed. [Link]

-

Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl) - MDPI. [Link]

Sources

- 1. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2H-Indazole synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Methyl-2H-indazole-3-carboxylic acid - Immunomart [immunomart.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. PubChemLite - 2-methyl-2h-indazole-3-carboxylic acid (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to (2-methyl-2H-indazol-3-yl)methanol: Structure, Synthesis, and Applications

Executive Summary

(2-methyl-2H-indazol-3-yl)methanol is a heterocyclic building block of significant interest within the fields of medicinal chemistry and drug discovery. Its core structure, a methylated indazole, is a privileged scaffold found in numerous clinically approved pharmaceuticals.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, a validated synthetic protocol with mechanistic insights, and its critical applications as a key intermediate in the development of novel therapeutics, particularly kinase inhibitors.[2] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and research programs.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. This compound is an aromatic heterocyclic compound featuring a bicyclic indazole core, N-methylated at the 2-position, and substituted with a hydroxymethyl group at the 3-position.

Molecular Structure

The structural arrangement of this compound is depicted below. The N2-methylation is a key isomeric feature, distinguishing it from its N1-methyl counterpart and influencing its three-dimensional conformation and interaction with biological targets.

Caption: 2D Structure of this compound.

Compound Identifiers

Quantitative data and identifiers are crucial for procurement, registration, and computational analysis.

| Identifier | Value | Source |

| CAS Number | 58536-48-4 | [3][4] |

| Molecular Formula | C₉H₁₀N₂O | [3][5] |

| Molecular Weight | 162.19 g/mol | [3][6] |

| SMILES String | CN1N=C2C=CC=CC2=C1CO | [5] |

| InChI Key | WJLMYXWHXCXTDR-UHFFFAOYSA-N | [5] |

Physicochemical Data

The physical properties of the compound inform its handling, storage, and reaction conditions.

| Property | Value | Source |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 363.2 °C at 760 mmHg | [3] |

| Density | 1.22 g/cm³ | [3] |

| Flash Point | 173.5 °C | [3] |

| LogP | 1.06560 | [3] |

| Storage | 2-8 °C, protected from light |

Synthesis and Mechanistic Considerations

A reliable and scalable synthetic route is paramount for the utilization of any chemical intermediate. The most direct and efficient laboratory-scale synthesis of this compound involves the chemical reduction of its corresponding aldehyde precursor, 2-methyl-2H-indazole-3-carbaldehyde.

Choice of Reducing Agent: A Mechanistic Rationale

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Two common hydride-based reducing agents for this purpose are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

-

Lithium Aluminum Hydride (LiAlH₄): A highly potent reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids. Its high reactivity necessitates anhydrous conditions and careful handling due to its violent reaction with protic solvents like water and alcohols.

-

Sodium Borohydride (NaBH₄): A milder and more selective reducing agent. It readily reduces aldehydes and ketones but is generally unreactive towards esters and carboxylic acids.[7][8] Its key advantage is its stability in protic solvents, particularly methanol and ethanol, which simplifies the reaction setup and workup procedures significantly.

Expertise-Driven Decision: For the specific conversion of 2-methyl-2H-indazole-3-carbaldehyde to the target alcohol, sodium borohydride is the superior choice. The causality is clear: its selectivity ensures that only the aldehyde functional group is targeted, while its compatibility with alcoholic solvents allows for a simple, safe, and high-yielding protocol without the stringent requirements of LiAlH₄. This makes the process more robust and easily transferable.

Synthetic Workflow Diagram

The following diagram outlines the straightforward synthetic pathway from the aldehyde precursor to the final product.

Caption: Synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, employing standard and well-established laboratory techniques for aldehyde reduction.

Objective: To synthesize this compound from 2-methyl-2H-indazole-3-carbaldehyde.

Materials:

-

2-methyl-2H-indazole-3-carbaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (MeOH)

-

Deionized Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2H-indazole-3-carbaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Once the reaction is complete, cool the flask again in an ice-water bath. Slowly and carefully add deionized water to quench the excess NaBH₄. Safety Note: Quenching is exothermic and produces hydrogen gas.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the methanol.

-

Extraction: Transfer the resulting aqueous residue to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3x volumes).

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. Trustworthiness Note: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required to achieve high purity (>95%).

Applications in Research and Drug Discovery

The value of this compound lies not in its own biological activity, but in its role as a versatile synthetic intermediate.[2][3]

-

Privileged Scaffold: The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry. This means it is a molecular framework that can bind to multiple, diverse biological targets with high affinity. This is evidenced by its presence in approved drugs like the anti-cancer agents Pazopanib and Axitinib, and the antiemetic Granisetron.[1]

-

Kinase Inhibitor Synthesis: The compound is frequently used as a key building block in the synthesis of novel kinase inhibitors.[2] Kinases are a critical class of enzymes often dysregulated in cancer, making them a prime target for therapeutic intervention. The indazole core can serve as an effective hinge-binding motif in the ATP-binding pocket of many kinases.

-

Versatile Functional Handle: The primary alcohol (-CH₂OH) group is a highly versatile functional handle. It allows for straightforward chemical modifications through reactions such as:

-

Etherification: To introduce lipophilic or linking groups.

-

Esterification: To create prodrugs or modify solubility.

-

Oxidation: To re-form the aldehyde for subsequent reactions (e.g., Wittig, reductive amination).

-

Conversion to Halides: To enable nucleophilic substitution reactions.

-

This versatility allows chemists to rapidly generate diverse chemical libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process. The compound has been specifically investigated for its potential in developing new anti-inflammatory and anticancer agents.[3]

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly grounded in the proven success of the indazole scaffold in clinical therapeutics. Its well-defined structure, predictable physicochemical properties, and straightforward synthesis make it an accessible and reliable building block for research and development. The strategic placement of the N-methyl group and the versatile hydroxymethyl functionality provides a robust platform for the design and synthesis of next-generation targeted therapies, particularly in the field of oncology.

References

-

This compound - PubChemLite. PubChemLite. Available at: [Link]

-

Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC. National Center for Biotechnology Information. Available at: [Link]

-

This compound - MySkinRecipes. MySkinRecipes. Available at: [Link]

-

Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl) - MDPI. MDPI. Available at: [Link]

-

Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl) - Semantic Scholar. Semantic Scholar. Available at: [Link]

-

This compound - CAS:58536-48-4 - Sunway Pharm Ltd. Sunway Pharm Ltd. Available at: [Link]

Sources

- 1. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. PubChemLite - this compound (C9H10N2O) [pubchemlite.lcsb.uni.lu]

- 6. 58536-48-4 | this compound - Moldb [moldb.com]

- 7. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Ascendant Therapeutic Potential of 2-Methyl-2H-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Privileged Scaffold

The indazole nucleus, a bicyclic heteroaromatic system, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of biologically active compounds, including several FDA-approved drugs. Among the various isomeric forms, the 2H-indazole moiety, and specifically its 2-methylated derivatives, have emerged as a particularly promising class of compounds with a diverse pharmacological profile. This guide provides an in-depth technical exploration of the biological activities of 2-methyl-2H-indazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals engaged in the quest for novel therapeutics. We will delve into the anticancer, anti-inflammatory, and antimicrobial properties of these compounds, elucidating their mechanisms of action, exploring structure-activity relationships, and providing detailed experimental protocols to facilitate further research and development.

The 2-Methyl-2H-Indazole Core: A Synthetic Overview

The strategic placement of a methyl group at the N2 position of the indazole ring significantly influences the molecule's physicochemical properties, including its metabolic stability and target engagement. Several synthetic strategies have been developed to access this important scaffold. A common and effective method involves the reductive cyclization of o-nitrobenzylidene amines.

Representative Synthetic Protocol: Reductive Cyclization

This protocol outlines a general procedure for the synthesis of 2-methyl-2H-indazole derivatives.

Step 1: Formation of the Schiff Base (o-nitrobenzylidene amine)

-

In a round-bottom flask, dissolve o-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol.

-

Add methylamine (1.1 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.

Step 2: Reductive Cyclization

-

Dissolve the crude Schiff base in a solvent like ethanol or acetic acid.

-

Add a reducing agent, such as sodium dithionite (Na2S2O4) or tin(II) chloride (SnCl2), portion-wise to the solution.

-

The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-methyl-2H-indazole derivative.

Caption: General synthetic workflow for 2-methyl-2H-indazole derivatives.

Anticancer Activity: Targeting the Hallmarks of Malignancy

2-Methyl-2H-indazole derivatives have demonstrated significant potential as anticancer agents, exhibiting activity against a range of cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis, inhibition of key kinases, and modulation of the tumor microenvironment.

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of 2-methyl-2H-indazole derivatives are frequently attributed to their ability to induce programmed cell death, or apoptosis. This is often achieved through the intrinsic mitochondrial pathway. Treatment with these compounds has been shown to lead to a decrease in the mitochondrial membrane potential, an increase in the production of reactive oxygen species (ROS), and the subsequent release of cytochrome c into the cytoplasm.[1] This cascade of events culminates in the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular proteins and the dismantling of the cell.[1]

Furthermore, many indazole derivatives, including those with a 2-methyl substitution, function as potent kinase inhibitors.[2][3] Kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. By targeting specific kinases, such as fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and Aurora kinases, 2-methyl-2H-indazole derivatives can effectively disrupt these aberrant signaling networks.[2][4]

Caption: Key anticancer mechanisms of 2-methyl-2H-indazole derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 2-methyl-2H-indazole derivatives is highly dependent on the nature and position of substituents on the indazole core and any appended functionalities. The following table summarizes representative SAR data for a series of indazole derivatives, highlighting the impact of various substituents on their antiproliferative activity.

| Compound | R1 | R2 | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT116 | IC50 (µM) vs. MCF-7 |

| 2a | H | H | >10 | 4.89 | 1.15 |

| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | H | 0.88 | 1.15 | 0.34 |

| 2j | 6-amino-pyridin-3-yl | H | 0.88 | >10 | >10 |

| 2o | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 2,6-dichloro | 2.10 | 3.31 | 0.79 |

Data adapted from a study on indazole derivatives.[5]

Key SAR Observations:

-

Substitution at the 6-position: The introduction of a substituted pyridine ring at the 6-position, as seen in compound 2f , significantly enhances the antiproliferative activity compared to the unsubstituted analog 2a .

-

Importance of the piperazine moiety: The presence of a 4-methylpiperazin-1-yl group on the pyridine ring appears to be crucial for potent activity. Replacement with a simple amino group (2j ) leads to a dramatic decrease in potency against HCT116 and MCF-7 cell lines.

-

Impact of styryl substituents: The addition of chloro substituents to the styryl group at the 3-position (2o ) generally results in a slight decrease in activity compared to the unsubstituted styryl analog (2f ).

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

2-Methyl-2H-indazole derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 2-methyl-2H-indazole derivatives and a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

96-well plates

-

Treated and untreated cells

-

Lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

Assay buffer

-

Microplate reader

Procedure:

-

Lyse the treated and untreated cells using the lysis buffer.

-

Centrifuge the lysates to pellet the cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add an equal amount of protein from each lysate.

-

Add the caspase-3 substrate and assay buffer to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm to quantify the amount of p-nitroaniline (pNA) released.

-

Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. 2-Methyl-2H-indazole derivatives have shown promise as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Targeting the COX Pathway

The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Some indazole derivatives have been shown to be potent and selective inhibitors of COX-2.[6]

Caption: Inhibition of the COX-2 pathway by 2-methyl-2H-indazole derivatives.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of 2-methyl-2H-indazole derivatives is influenced by the substitution pattern on the indazole ring system. The following table presents IC50 values for the inhibition of COX-2 by a series of indazole derivatives.

| Compound | R | IC50 (µM) for COX-2 Inhibition |

| Indazole | H | 23.42 |

| 5-Aminoindazole | 5-NH2 | 12.32 |

| 6-Nitroindazole | 6-NO2 | 19.22 |

Data from a study on the anti-inflammatory activity of indazole and its derivatives.[6]

Key SAR Observations:

-

Substituent effects: The introduction of an amino group at the 5-position of the indazole ring enhances COX-2 inhibitory activity, as evidenced by the lower IC50 value of 5-aminoindazole compared to the parent indazole.

-

Electron-withdrawing groups: The presence of a nitro group at the 6-position also results in potent COX-2 inhibition.

Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

Purified COX-2 enzyme

-

Arachidonic acid (substrate)

-

Assay buffer

-

2-Methyl-2H-indazole derivatives

-

Detection reagent (e.g., a fluorescent probe that reacts with prostaglandins)

-

Microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control.

-

Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time at 37°C.

-

Stop the reaction and add the detection reagent.

-

Measure the fluorescence or absorbance to determine the amount of prostaglandin produced.

-

Calculate the percentage of COX-2 inhibition and the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. 2-Methyl-2H-indazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Spectrum of Activity and SAR

Studies have shown that certain 2-methyl-1H-indazol-1-yl containing 1,8-naphthyridine derivatives exhibit notable antimicrobial properties. The antimicrobial efficacy is influenced by the substituents on the naphthyridine and indazole moieties.

| Compound | R | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. A. niger |

| 4b | 4-Cl | 15 | 14 | 24 |

| 4d | 4-OCH3 | 16 | 15 | 22 |

Data adapted from a study on 2-{(3-methyl-1H-indazol-1-yl) containing 1, 8-naphthyridine derivatives.[7]

Key SAR Observations:

-

Antibacterial Activity: Both chloro and methoxy substituents on the phenyl ring of the naphthyridine moiety result in moderate antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

-

Antifungal Activity: The compounds exhibit significant antifungal activity against Aspergillus niger, with the chloro-substituted derivative 4b being particularly potent.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

2-Methyl-2H-indazole derivatives

-

Inoculum of the microorganism

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial two-fold dilutions of the 2-methyl-2H-indazole derivatives in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the inoculum to each well of the plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Conclusion and Future Directions

The 2-methyl-2H-indazole scaffold represents a versatile and highly promising platform for the discovery of novel therapeutic agents. The derivatives of this core structure have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The insights into their mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for the rational design of new and improved drug candidates.

Future research in this area should focus on several key aspects. Firstly, the synthesis and screening of more diverse libraries of 2-methyl-2H-indazole derivatives are needed to further explore the chemical space and identify compounds with enhanced potency and selectivity. Secondly, more in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways responsible for their biological effects. This will enable a more targeted approach to drug design and development. Finally, preclinical and clinical evaluation of the most promising lead compounds is essential to translate these scientific discoveries into tangible benefits for patients. The continued exploration of the 2-methyl-2H-indazole scaffold holds immense promise for addressing unmet medical needs in oncology, inflammation, and infectious diseases.

References

-

Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (n.d.). IJSDR. Retrieved January 11, 2026, from [Link]

-

2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

- Laxman, G., et al. (2021). TWO STEP SYNTHESIS OF INDAZOLE DERIVATIVES AND THEIR ANTI-CANCER EVALUATION. RASĀYAN Journal of Chemistry, 14(4), 2191-2195.

- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.

- Basha, D. C., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 9(11), FF01–FF05.

- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(10), 2693.

- Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21552-21581.

- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.

- Schoene, N., et al. (2019). Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. ChemMedChem, 14(16), 1526-1534.

- Lin, M. H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules (Basel, Switzerland), 21(2), 238.

- Pérez-Villanueva, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules (Basel, Switzerland), 22(11), 1864.

- Sahoo, U., et al. (2010). Microwave Assisted Synthesis of 2-{(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety as possible Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1051-1056.

-

Rodríguez-Villar, K., et al. (2021). Principally SAR features derived from the 2-phenyl-2H-indazole... ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

The (2-methyl-2H-indazol-3-yl)methanol Scaffold: A Cornerstone in the Development of Targeted Kinase Inhibitors

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and ability to interact with a wide array of biological targets.[1][2][3] Its unique electronic properties and structural rigidity make it an ideal foundation for the design of potent and selective therapeutic agents. Among the various isomeric forms, the 2H-indazole core has garnered significant attention, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. This technical guide delves into the core utility of a key synthetic intermediate, (2-methyl-2H-indazol-3-yl)methanol, as a foundational building block for a new generation of targeted therapies. While this molecule itself is not the final active pharmaceutical ingredient, its structural features are pivotal in the synthesis of potent kinase inhibitors. This guide will explore the mechanism of action of exemplary final drug molecules derived from this scaffold, with a particular focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, and provide insights into the experimental validation of their therapeutic potential.

From Intermediate to Innovator Drug: The Synthetic Trajectory

This compound serves as a crucial starting material for the elaboration of more complex molecular architectures. Its hydroxymethyl group at the 3-position and the methyl group at the 2-position of the indazole ring provide key handles for synthetic diversification. The 2-substitution on the indazole ring is a critical feature, as it directs the regioselectivity of further chemical modifications and influences the ultimate binding mode of the final drug molecule with its target protein.

A prime example of the therapeutic potential unlocked by the 2-substituted indazole scaffold is the development of potent and selective IRAK4 inhibitors. One such inhibitor, N-{6-(2-Hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide, showcases the evolution from a simple indazole core to a highly specific therapeutic agent.[4][5][6] While the direct synthesis from this compound is a proprietary process, the structural conservation of the 2-substituted indazole highlights its indispensable role.

Mechanism of Action: Targeting the IRAK4 Signaling Cascade in Immunity and Disease

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a critical upstream regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[7][8] These pathways are central to the innate immune response. Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[7][9]

IRAK4 inhibitors containing the 2-methyl-2H-indazole scaffold exert their therapeutic effect by binding to the ATP-binding pocket of the IRAK4 kinase domain.[10] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the inflammatory signaling cascade.[9][11]

The key steps in the IRAK4 signaling pathway and the point of intervention by these inhibitors are as follows:

-

Ligand Binding and Receptor Activation: The pathway is initiated by the binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs, or by the binding of interleukins to IL-1Rs.

-

Myddosome Formation: Upon receptor activation, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 and other IRAK family members (IRAK1, IRAK2) to form a multi-protein complex known as the Myddosome.[12]

-

IRAK4 Autophosphorylation and Activation: Within the Myddosome, IRAK4 autophosphorylates and becomes fully active.

-

Downstream Signaling: Activated IRAK4 then phosphorylates IRAK1 and IRAK2, leading to the activation of downstream signaling molecules such as TRAF6. This ultimately results in the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[11]

Indazole-based IRAK4 inhibitors physically occupy the ATP-binding site of IRAK4, preventing the transfer of a phosphate group to its substrates.[10] This blockade of IRAK4's kinase activity effectively halts the downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.[9]

Diagram of the IRAK4 Signaling Pathway and Inhibition by 2-Substituted Indazole Derivatives

Caption: IRAK4 signaling pathway and the point of inhibition.

Structure-Activity Relationship (SAR) and Molecular Interactions

The potency and selectivity of indazole-based kinase inhibitors are heavily influenced by the nature of the substituents on the indazole core and appended functionalities. Structure-activity relationship (SAR) studies have revealed several key insights:

-

The 2-Substituted Indazole Core: The 2-methyl-2H-indazole moiety serves as a critical anchor, positioning the inhibitor within the ATP-binding pocket of the kinase. Molecular docking studies have shown that the indazole ring often forms crucial hydrogen bonds and hydrophobic interactions with the hinge region of the kinase, a key structural element for ATP binding.[13][14]

-

Substituents at the 3- and 6-positions: Modifications at these positions are crucial for optimizing potency and selectivity. For instance, in the case of the aforementioned IRAK4 inhibitor, the side chain at the 2-position and the carboxamide group at the 5-position of the indazole ring are designed to occupy specific sub-pockets within the IRAK4 active site, thereby enhancing binding affinity and selectivity over other kinases.[15]

-

Contribution of the Methanol-Derived Side Chain: The hydroxymethyl group of this compound provides a versatile point of attachment for various side chains that can be tailored to interact with specific residues in the target kinase. This allows for the fine-tuning of the inhibitor's pharmacological properties.

| Feature | Role in Kinase Inhibition | Key Interactions |

| 2-Methyl-2H-indazole Core | Anchors the inhibitor in the ATP binding pocket. | Hydrogen bonds with the kinase hinge region; hydrophobic interactions. |

| Substituents on the Indazole Ring | Enhance potency and selectivity. | Occupy specific sub-pockets of the active site. |

| Side Chains Derived from the 3-Methanol Group | Fine-tune pharmacological properties. | Interact with specific amino acid residues in the target kinase. |

Table 1: Key Structural Features and Their Role in Kinase Inhibition

Experimental Protocols for Evaluating Inhibitor Activity

The characterization of indazole-based kinase inhibitors involves a combination of biochemical and cell-based assays to determine their potency, selectivity, and cellular efficacy.

In Vitro Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Principle: The assay quantifies the amount of ADP produced during the kinase-catalyzed phosphorylation of a substrate peptide. The amount of ADP is inversely proportional to the inhibitory activity of the compound.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare a solution of the purified recombinant kinase (e.g., IRAK4) in assay buffer.

-

Prepare a solution of the kinase-specific substrate peptide and ATP in assay buffer.

-

-

Assay Procedure (96-well or 384-well plate format):

-

Add the serially diluted test compound or vehicle control (DMSO) to the wells.

-

Add the kinase solution to each well and incubate briefly to allow for compound binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).[16][17][18]

-

-

Data Analysis:

-

Measure the luminescence or fluorescence signal, which is proportional to the ADP concentration.

-

Plot the signal against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.[17]

-

Diagram of the In Vitro Kinase Inhibition Assay Workflow

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Target Engagement Assay

This assay determines whether the inhibitor can access and engage its target within a cellular context.

Principle: For IRAK4, a common method is to measure the phosphorylation of its direct downstream substrate, IRAK1. A reduction in IRAK1 phosphorylation in response to a stimulus (e.g., a TLR agonist) indicates successful target engagement by the IRAK4 inhibitor.[19][20]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) that expresses the target kinase.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control.

-

-

Stimulation:

-

Stimulate the cells with a specific agonist to activate the signaling pathway (e.g., a TLR7/8 agonist for IRAK4).

-

-

Cell Lysis and Protein Analysis:

-

Lyse the cells to release their protein content.

-

Measure the levels of phosphorylated IRAK1 (p-IRAK1) and total IRAK1 using an immunoassay method such as an electrochemiluminescence (ECL)-based assay or Western blotting.[19]

-

-

Data Analysis:

-

Normalize the p-IRAK1 signal to the total IRAK1 signal.

-

Plot the normalized p-IRAK1 levels against the inhibitor concentration to determine the cellular EC50 value (the concentration of inhibitor that produces 50% of the maximal response).

-

Conclusion and Future Perspectives

The this compound scaffold has proven to be an exceptionally valuable starting point for the development of a diverse range of kinase inhibitors. Its synthetic accessibility and the versatility of its functional groups allow for the creation of highly potent and selective drug candidates. The successful development of IRAK4 inhibitors and other targeted therapies based on the 2-substituted indazole core underscores the power of this privileged scaffold in modern drug discovery. Future research will undoubtedly continue to leverage the unique properties of this chemical motif to design novel therapeutics for a wide spectrum of human diseases, from cancer to autoimmune disorders. The continued exploration of structure-activity relationships and the application of advanced screening methodologies will further unlock the therapeutic potential of this remarkable molecular framework.

References

- Thangadurai, A., et al. (2012). Indazole: a medicinally important heterocyclic moiety. Medicinal Chemistry Research.

- Patsnap Synapse. (2024). What are IRAK4 inhibitors and how do they work?

- Chen, Y., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery.

- Chen, Y., et al. (2021). (PDF) Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery.

- Patsnap Synapse. (2023). What are IRAK4 inhibitors and how do you quickly get the latest development progress?

- Wang, Z., et al. (2015). IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes. The Journal of experimental medicine.

- Wang, Z., et al. (2012). IRAK-4 Inhibitors for Inflammation. Current topics in medicinal chemistry.

- Robl, J. A. (2012). Assay Development for Protein Kinase Enzymes. Assay guidance manual.

- BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay. BellBrook Labs.

- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays. BenchChem.

- Shaffer, C. M., et al. (2020). Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling. The Journal of biological chemistry.

- Thaler, T., et al. (2017). Polymorphic form of n-{6-(2-hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2h-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide.

- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.

- Thaler, T., et al. (2022). Polymorphic form of n-{6-(2-hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2h-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide.

- Singh, R., et al. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies.

- BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. BPS Bioscience.

- Thaler, T., et al. (2017). Crystalline forms of n-[2-(3-hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)-2h-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide.

- Thaler, T., et al. (2017). WO/2017/186703 POLYMORPHIC FORM OF N-{6-(2-HYDROXYPROPAN-2-YL)-2-[2-(METHYLSULPHONYL)ETHYL].

- Thaler, T., et al. (2017). Polymorphic form of n-{6-(2-hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2h-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide.

- Kumar, R., et al. (2024).

- Kumar, R., et al. (2024).

- Singh, R., et al. (2022).

- Kumar, M., et al. (2015). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica.

- Lee, K. L., et al. (2022). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS medicinal chemistry letters.

- Wang, C., et al. (2022). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. Journal of medicinal chemistry.

- Lücking, U., et al. (2021). Discovery of Indazole-Based Selective IRAK4 Inhibitors.

- Askew, B. C., et al. (2022). 2h-indazole derivatives as irak4 inhibitors and their use in the treatment of disease.

- Leong, W., & Wilson, D. C. (2025). IRAK4 degraders and synthesis thereof.

- Zhang, M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- Bothe, U., et al. (2016). New substituted indazoles, methods for the production thereof, pharmaceutical preparations that contain said new substituted indazoles, and use of said new substituted indazoles to produce drugs.

- Chrencik, J., et al. (2016). Indazole Compounds as IRAK4 Inhibitors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2017186703A1 - Polymorphic form of n-{6-(2-hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2h-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. WO2017186703A1 - Polymorphic form of n-{6-(2-hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2h-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide - Google Patents [patents.google.com]

- 7. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 8. WO2022140415A1 - 2h-indazole derivatives as irak4 inhibitors and their use in the treatment of disease - Google Patents [patents.google.com]

- 9. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 10. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Substituted 2H-Indazoles: A Technical Guide to Synthesis, Characterization, and Biological Applications

Abstract

The 2H-indazole scaffold is a significant pharmacophore in modern medicinal chemistry, present in a variety of therapeutic agents. However, the regioselective synthesis of the less thermodynamically stable 2H-isomer over the 1H-counterpart presents a considerable synthetic challenge. This technical guide provides an in-depth review of the core methodologies for the regioselective synthesis of substituted 2H-indazoles, including classical cyclization reactions and modern transition-metal-catalyzed approaches. Detailed experimental protocols, mechanistic insights, and spectroscopic characterization are discussed. Furthermore, this guide explores the diverse biological activities of substituted 2H-indazoles, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions, supported by quantitative biological data.

Introduction: The Significance of the 2H-Indazole Core

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, are of immense interest to the pharmaceutical industry.[1] They exist as two primary tautomers, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable.[1] Consequently, the synthesis of the 2H-indazole isomer often requires specific regioselective strategies. The unique electronic and steric properties of the 2H-indazole nucleus have led to its incorporation into a range of biologically active molecules, including kinase inhibitors for cancer therapy, antimicrobial agents, and anti-inflammatory compounds.[2][3] This guide aims to provide researchers and drug development professionals with a comprehensive understanding of the synthesis, characterization, and therapeutic potential of substituted 2H-indazoles.

Regioselective Synthesis of Substituted 2H-Indazoles

The selective synthesis of 2H-indazoles is a key challenge that has been addressed through various innovative methodologies. This section will detail some of the most effective approaches, providing both mechanistic understanding and practical experimental protocols.

The Cadogan Reductive Cyclization

The Cadogan reaction is a classical and robust method for the synthesis of 2H-indazoles from ortho-nitroaromatic compounds.[4] The reaction typically involves the deoxygenation of a nitro group by a phosphine reagent to generate a nitrene intermediate, which then undergoes cyclization. Modern modifications of this reaction have allowed for milder reaction conditions.[5]

Mechanism of the Cadogan Reductive Cyclization:

The reaction proceeds through the initial condensation of an o-nitrobenzaldehyde with an amine to form an o-imino-nitrobenzene intermediate. This is followed by reductive cyclization promoted by a trivalent phosphorus reagent, such as tri-n-butylphosphine or triethyl phosphite.[5][6] The phosphorus reagent deoxygenates the nitro group, leading to a nitrene intermediate which then attacks the imine nitrogen to form the N-N bond of the indazole ring.

Figure 1: Mechanism of the Cadogan Reductive Cyclization.

Experimental Protocol: One-Pot Condensation-Cadogan Reductive Cyclization [5][7]

-

To a solution of o-nitrobenzaldehyde (1.0 equiv) in isopropanol, add the desired aniline or aliphatic amine (1.1 equiv).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add tri-n-butylphosphine (1.5 equiv) to the reaction mixture.

-

Heat the reaction to 80 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2H-indazole.

Transition-Metal-Catalyzed Synthesis

Transition metal catalysis has emerged as a powerful tool for the regioselective synthesis of 2H-indazoles, often proceeding through C-H activation pathways. Rhodium, palladium, and copper catalysts have been successfully employed in these transformations.

Rhodium(III) catalysts can facilitate the C-H bond addition of azobenzenes to aldehydes in a formal [4+1] annulation to produce N-aryl-2H-indazoles.[8] This method is highly functional group tolerant.

Mechanism of Rh(III)-Catalyzed Synthesis:

The catalytic cycle begins with the ortho C-H activation of the azobenzene by the Rh(III) catalyst. The resulting rhodacycle then undergoes insertion of the aldehyde. Subsequent intramolecular cyclization and reductive elimination yield the 2H-indazole product and regenerate the active catalyst.

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]

(2-methyl-2H-indazol-3-yl)methanol safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of (2-methyl-2H-indazol-3-yl)methanol

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The novel compounds we synthesize and handle, such as this compound, are often accompanied by an incomplete toxicological profile. This guide provides a comprehensive overview of the known safety data for this compound (CAS No. 58536-48-4), moving beyond a simple recitation of data sheet points to instill a deep, causal understanding of the necessary handling protocols. Our approach is grounded in the principle that a robust safety culture is built on expertly validated procedures and a clear understanding of the risks involved.

Chemical Identity and Physicochemical Characteristics

This compound is a heterocyclic building block utilized in medicinal chemistry and drug discovery.[1][2] Its indazole core, substituted with a methyl group and a hydroxymethyl group, presents specific physicochemical properties that inform its handling and storage requirements.[2] Understanding these foundational characteristics is the first step in a comprehensive risk assessment.

The compound is typically supplied as a solid with purities ranging from 95% to 99%.[1][2][3] Key physical and chemical data are summarized below.

| Property | Value | Source |

| CAS Number | 58536-48-4 | [1][2][4] |

| Molecular Formula | C₉H₁₀N₂O | [1][3][4] |

| Molecular Weight | 162.19 g/mol | [1][3] |

| Physical Form | Solid | |

| Boiling Point | 363.2°C at 760 mmHg | [1] |

| Flash Point | 173.5°C | [1] |

| Density | 1.22 g/cm³ | [1] |

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on available data, this compound has a specific, though limited, GHS classification.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

Source: Guidechem[4], Sigma-Aldrich

Proactive Risk Management and Handling Protocols

A self-validating safety protocol is one where the prescribed actions directly mitigate the identified hazards. For a solid compound whose primary risk is oral toxicity, the core objective is to prevent ingestion through direct or cross-contamination pathways.

Engineering Controls & Work Environment

The first line of defense is to control the environment where the compound is handled.

-

Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transfer of the solid, a chemical fume hood or a ventilated balance enclosure is strongly recommended to minimize inhalation and prevent contamination of the general lab space.

-

Designated Areas: Designate specific areas for handling this compound. This prevents the spread of contamination to common areas like desks, keyboards, and break rooms, thereby reducing the risk of accidental ingestion.

Personal Protective Equipment (PPE) Selection

The selection of PPE must be a deliberate process based on the identified risks. The following workflow illustrates the decision-making process for handling this compound.

Caption: PPE selection logic for handling the compound.

Standard Operating Procedure: Handling and Storage

Adherence to a strict protocol minimizes risk during routine handling and storage.

Handling Protocol:

-

Preparation: Before handling, confirm the location of the nearest safety shower and eyewash station.

-

Don PPE: Put on all required PPE as determined by the workflow above: lab coat, chemical safety goggles, and nitrile gloves.

-

Weighing and Transfer: Conduct any transfer of the solid compound within a chemical fume hood or ventilated enclosure to contain any dust. Use a dedicated spatula and weighing paper.

-

Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as chemical waste.

-

Decontamination: Remove gloves and wash hands thoroughly with soap and water. This is the most critical step to prevent accidental ingestion.[4] The GHS precautionary statement P264 ("Wash ... thoroughly after handling") directly addresses this need.[4]

-

Prohibition: Strictly enforce the GHS precautionary statement P270 ("Do not eat, drink or smoke when using this product").[4]

Storage Protocol:

-

Container: Keep the container tightly sealed to prevent contamination and exposure to moisture.

-

Conditions: Store in a dry, cool, and well-ventilated place at room temperature.[5] Some suppliers may recommend storage at 2-8°C, which is also an acceptable practice.[2]

-

Compatibility: Store away from strong oxidizing agents, strong bases, and amines, as these are generally incompatible with similar chemical structures.[6]

Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures

The response must be tailored to the route of exposure, with the highest priority given to ingestion.

Caption: First-aid response workflow for accidental ingestion.

-

If Swallowed: This is the most critical exposure route. Immediately call a poison control center or physician for guidance.[4] Rinse the mouth with water.[4] Do not induce vomiting unless specifically directed by a medical professional.

-

Skin Contact: While not classified as a skin irritant, it is prudent to wash the affected area immediately and thoroughly with soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.

Accidental Release Measures

For a small spill of this solid compound:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, carefully sweep up the solid material. Avoid creating dust. A HEPA-filtered vacuum can be used for larger spills.

-

Collect: Place the spilled material into a sealed, labeled container for chemical waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent and dispose of all cleanup materials as hazardous waste.

Stability, Reactivity, and Disposal

-

Stability: The compound is stable under recommended storage conditions.[6][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6][7]

-

Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

-

Disposal: All waste material, including empty containers and contaminated cleanup supplies, must be disposed of in accordance with local, state, and federal regulations. This should be done through a licensed chemical waste disposal company.

References

Sources

An In-depth Technical Guide to the Solubility of (2-methyl-2H-indazol-3-yl)methanol for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility of (2-methyl-2H-indazol-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds.[3][4] While specific experimental solubility data for this compound is not extensively published, this document will equip researchers with the foundational knowledge of its known properties, theoretical solubility considerations, and most importantly, detailed, field-proven methodologies to accurately determine its solubility profile in a range of relevant solvents.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility behavior. This compound (CAS No: 58536-48-4) is a heterocyclic compound with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol .[3][5][6]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | [3][5] |

| Molecular Weight | 162.19 g/mol | [3][5] |

| Appearance | Colorless liquid | [3] |

| LogP | 1.06560 | [3] |

| Boiling Point | 363.2°C at 760 mmHg | [3] |

| Flash Point | 173.5°C | [3] |

| Density | 1.22 g/cm³ | [3] |

| Topological Polar Surface Area (TPSA) | 38 Ų | [5] |

The LogP value of approximately 1.07 suggests that this compound has a moderate degree of lipophilicity. This indicates it is likely to have some solubility in both nonpolar organic solvents and, to a lesser extent, in polar protic solvents due to the presence of the hydroxyl group capable of hydrogen bonding. The topological polar surface area (TPSA) of 38 Ų further supports the potential for interactions with polar solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] The solubility of this compound in a given solvent will be governed by the interplay of intermolecular forces between the solute and solvent molecules.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxymethyl group (-CH₂OH) allows for hydrogen bonding with protic solvents. However, the nonpolar indazole ring system will limit its aqueous solubility. In short-chain alcohols like ethanol and methanol, the alkyl portion of the solvent can interact with the nonpolar part of the molecule, while the hydroxyl group of the solvent can hydrogen bond with the solute, likely leading to good solubility.

-